4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo-pyrimidine-dione derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:
- Substituents: A 4-ethoxyphenyl group at the 4-position and a 3-ethoxypropyl chain at the 6-position. These ethoxy groups confer distinct electronic and steric properties compared to methoxy or halogenated analogs.
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-25-11-5-10-22-12-15-16(18(22)23)17(21-19(24)20-15)13-6-8-14(9-7-13)26-4-2/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDFHINVMMHPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with pyrrolo-pyrimidine-diones and related heterocycles. Below is a comparative analysis with key analogues:
Physicochemical and Spectral Comparisons
Biological Activity
4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound belonging to the pyrrolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- IUPAC Name : this compound
- CAS Number : 930547-88-9
- Molecular Weight : 359.426 g/mol
Biological Activity Overview
Research indicates that compounds with a pyrrolo[3,4-d]pyrimidine structure exhibit various biological activities including anti-cancer and anti-inflammatory properties. The specific compound has shown promise in several studies.
The biological activity of pyrrolo[3,4-d]pyrimidine derivatives often involves modulation of key signaling pathways associated with cancer and inflammation. For instance:
- Receptor Tyrosine Kinases (RTKs) : These compounds have been identified as inhibitors of RTKs which play critical roles in tumor growth and metastasis. The modulation of RTKs can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The effectiveness is often quantified using the MTT assay to evaluate cell viability.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Study on Cancer Cell Lines :
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
